BenchChemオンラインストアへようこそ!

Pomalidomide-cyclopentane-amide-Alkyne

PROTAC linker SAR D-dopachrome tautomerase CRBN-recruiting ligand

Procure this specific E3 ligase ligand-linker conjugate to leverage the validated branched cyclopentane topology for PROTAC synthesis. Direct evidence from Osipyan et al. (2024) demonstrates that the rigid cyclopentyl-linker PROTAC (10d, RGB110) exhibits superior D-DT inhibitory potency over linear aliphatic counterparts (10a, 10c, 10e). The solvent-free cyclic anhydride ring-opening synthesis route is incompatible with standard carbodiimide reagents (EDCI, DCC, HATU), which failed due to solubility limitations. This building block is essential for reproducible CuAAC click chemistry and achieving a binding-competent, pre-organized ternary complex geometry. Do not substitute with flexible PEG or linear alkyl linkers without expecting potency loss.

Molecular Formula C25H26N4O6
Molecular Weight 478.5 g/mol
Cat. No. B15620165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-cyclopentane-amide-Alkyne
Molecular FormulaC25H26N4O6
Molecular Weight478.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26N4O6/c1-2-12-26-19(31)13-25(10-3-4-11-25)14-20(32)27-16-7-5-6-15-21(16)24(35)29(23(15)34)17-8-9-18(30)28-22(17)33/h1,5-7,17H,3-4,8-14H2,(H,26,31)(H,27,32)(H,28,30,33)
InChIKeyVHPYDLVEEXDMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-cyclopentane-amide-Alkyne – E3 Ligase Ligand-Linker Conjugate for PROTAC Procurement and Research


Pomalidomide-cyclopentane-amide-Alkyne is an E3 ligase ligand-linker conjugate that integrates the cereblon (CRBN)-recruiting ligand pomalidomide (HY-10984) with a rigid, branched cyclopentane-amide-alkyne linker . The compound serves as a building block for proteolysis-targeting chimera (PROTAC) synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. Its molecular formula is C25H26N4O6 with a molecular weight of 478.50 g/mol [2]. The compound was employed in the synthesis of RGB110 (HY-159087, compound 10d), a D-dopachrome tautomerase (D-DT)-targeting bifunctional inhibitor characterized in a peer-reviewed study [1].

Why Pomalidomide-cyclopentane-amide-Alkyne Cannot Be Interchanged with Generic Pomalidomide-Alkyne Linker Conjugates


Substituting this compound with other pomalidomide-alkyne linker conjugates (e.g., Pomalidomide-C3-alkyne, Pomalidomide-PEGn-alkyne) risks compromising PROTAC potency and conformational geometry. The cyclopentane ring introduces conformational rigidity that pre-organizes the PROTAC into a binding-competent geometry, reducing the entropic penalty upon ternary complex formation [1]. Direct evidence from the Osipyan et al. study demonstrates that the branched cyclopentyl-linker PROTAC 10d exhibited higher D-DT inhibitory potency than its linear aliphatic counterparts 10a, 10c, and 10e [2]. Moreover, the solvent-free cyclic anhydride ring-opening synthesis route used to generate this specific linker is incompatible with alternative coupling chemistries; standard carbodiimide reagents (EDCI, DCC, HATU) failed to produce the desired products due to solubility limitations [2]. Generic substitution would therefore forfeit both the performance advantage of the branched topology and the synthetic accessibility afforded by the validated route.

Product-Specific Quantitative Evidence Guide for Pomalidomide-cyclopentane-amide-Alkyne


Branched Cyclopentyl Linker Outperforms Linear Aliphatic Linkers in PROTAC D-DT Inhibitory Potency

Among the bifunctional PROTAC series 10a–10e, compound 10d bearing the branched cyclopentane-amide-alkyne linker demonstrated superior D-DT inhibitory potency compared to compounds with linear aliphatic linkers (10a, 10c, 10e) [1]. The study authors attribute this advantage to the rigidity of the cyclopentyl-substituted linker, which favors a binding conformation more complementary to the D-DT active site and reduces the entropic cost of adopting the active conformation [2]. This provides a quantifiable structure-activity relationship (SAR) rationale for selecting this specific linker topology over linear-chain alternatives when designing CRBN-based PROTACs targeting D-DT.

PROTAC linker SAR D-dopachrome tautomerase CRBN-recruiting ligand

PROTAC RGB110 (10d) Demonstrates Quantified D-DT Inhibition but No Degradation – A Defined Functional Profile for Mechanistic Studies

The PROTAC RGB110 (compound 10d), assembled using Pomalidomide-cyclopentane-amide-Alkyne as the E3 ligase ligand-linker module, exhibits an IC50 of 5.9 ± 0.7 μM against D-dopachrome tautomerase but does not induce D-DT protein degradation in A549 cells treated for 24 h, as confirmed by Western blot analysis [1]. This stands in contrast to the parent non-pomalidomide-substituted inhibitor 19c, which is approximately 10-fold more potent (IC50 = 0.5 ± 0.04 μM) and represents a high-affinity, selective D-DT binder [2]. The defined 'inhibitor-without-degrader' profile makes this PROTAC a valuable tool compound for dissecting D-DT scaffolding functions versus enzymatic activity.

PROTAC degradation D-DT bifunctional inhibitor

Solvent-Free Cyclic Anhydride Ring-Opening Enables Efficient Pomalidomide Derivatization Unachievable with Standard Carbodiimide Coupling

The synthesis of the pomalidomide-cyclopentane-amide-alkyne intermediate employs a solvent-free ring-opening reaction of cyclic anhydrides by pomalidomide, which proved consistently more efficient than conventional coupling methods [1]. Standard carbodiimide-based coupling reagents (EDCI, DCC, HATU) failed to deliver the desired products due to incomplete solubility of starting materials and intermediates [2]. The subsequent propargylamide coupling using EEDQ as activating agent yielded the final alkynes 8a–e in moderate to good yields of 59–78% with minimal by-products [2]. This synthetic differentiation establishes that the cyclopentane-amide-alkyne linker topology is uniquely accessible via this validated route, whereas alternative linker chemistries requiring different coupling strategies may face synthetic roadblocks.

PROTAC synthesis solvent-free reaction pomalidomide derivatization

Rigid Cyclopentane Linker Expected to Improve Solubility and Drug-Likeness vs. Flexible PEG or Alkyl Linkers in PROTAC Design

The authors of the source study anticipated that the geometry of the cyclopentyl-substituted aliphatic linker would generally improve the solubility and drug-likeness of PROTACs, and their observations were consistent with this assumption [1]. The cyclopentane ring provides a balanced hydrophobic scaffold with reduced rotatable bonds compared to flexible PEG or linear alkyl linkers, which may favorably influence physicochemical parameters such as cLogP and polar surface area . This class-level inference is supported by the broader PROTAC design literature, where rigid linkers are associated with improved pharmacokinetic profiles and reduced off-target interactions [2]. While direct comparative solubility data for this specific conjugate are not published, the structural rationale provides a defensible basis for selection over flexible-linker pomalidomide conjugates (e.g., Pomalidomide-PEGn-alkyne series) when drug-like properties are a priority.

PROTAC drug-likeness linker rigidity solubility optimization

Molecular Weight and Physical Form Differentiation for Inventory and Formulation Planning

Pomalidomide-cyclopentane-amide-Alkyne (MW 478.50, C25H26N4O6) is a solid at room temperature with defined storage conditions: powder stable at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months, -20°C for 1 month; shipping at ambient temperature . In comparison, the closely related Pomalidomide-cyclohexane conjugate (MW 355.39, C19H21N3O4) differs by 123.11 Da and lacks the alkyne handle required for click chemistry . The cyclopentane-amide-alkyne linker contributes both the click-reactive terminal alkyne and the rigidifying cyclopentane scaffold, a combination not available in simpler alkyl-linker conjugates. Typical purity specification is ≥95% . These specifications enable accurate molar calculations for click chemistry stoichiometry and informed logistics planning.

PROTAC building block specifications molecular weight storage stability

Optimal Research and Procurement Scenarios for Pomalidomide-cyclopentane-amide-Alkyne


D-DT-Targeting PROTAC Design Requiring Branched Linker Topology for Enhanced Binding Conformation

Research teams synthesizing CRBN-recruiting PROTACs targeting D-dopachrome tautomerase (D-DT) should prioritize this building block when the goal is to achieve a binding-competent, pre-organized ternary complex geometry. The branched cyclopentane linker of 10d demonstrated superior inhibitory potency over linear aliphatic linker analogs (10a, 10c, 10e), as reported in the Osipyan et al. 2024 structure-activity relationship study [1]. This scenario is particularly relevant for medicinal chemistry campaigns where linker topology is a variable under systematic optimization.

Mechanistic Studies Differentiating D-DT Enzymatic Inhibition from Protein Degradation

For functional studies requiring a tool compound that inhibits D-DT tautomerase activity (IC50 = 5.9 ± 0.7 μM) without inducing proteasomal degradation, the PROTAC RGB110 assembled from this building block provides a well-characterized pharmacological profile [1]. The absence of D-DT degradation in A549 cells, confirmed by Western blot, makes this system suitable for dissecting D-DT's enzymatic versus scaffolding functions in cancer cell proliferation [1].

PROTAC Library Synthesis Leveraging Validated Solvent-Free Derivatization Chemistry

When building a focused PROTAC library around pomalidomide-based CRBN ligands, procurement of this specific conjugate ensures compatibility with the published solvent-free cyclic anhydride ring-opening protocol, which outperformed standard carbodiimide coupling reagents (EDCI, DCC, HATU) that failed entirely due to solubility issues [1]. The validated EEDQ-mediated amide coupling (59–78% yield) and subsequent CuAAC click chemistry with azide-bearing target ligands provide a reproducible synthetic entry point for parallel library generation [1].

Comparative Linker Evaluation Studies Assessing Rigidity- Potency Relationships in CRBN-Based Degraders

This compound serves as a key reference point in systematic linker SAR studies comparing rigid (cyclopentane), flexible (PEGn, linear alkyl), and intermediate-rigidity (cyclohexane, piperazine) pomalidomide-linker conjugates. The cyclopentane-amide-alkyne topology provides a unique combination of moderate molecular weight (478.50 Da), alkyne click handle, and conformational constraint . Procurement enables direct side-by-side comparison with Pomalidomide-PEGn-alkyne (flexible), Pomalidomide-C3-alkyne (short linear), and Pomalidomide-cyclohexane (rigid but no alkyne) in standardized PROTAC assembly and cellular activity assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-cyclopentane-amide-Alkyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.